Adenosine, adenylyl-(3'.5')-, mono(hydrogen phosphonate) (ester)
Description
Adenosine, adenylyl-(3',5')-, mono(hydrogen phosphonate) (ester) is a synthetic adenosine derivative in which the native phosphate group is replaced by a phosphonate ester. Phosphonates are characterized by a direct carbon-phosphorus (C–P) bond, conferring enhanced resistance to enzymatic and chemical hydrolysis compared to phosphate esters . This compound retains the ribose-adenine backbone of adenosine but modifies the 3',5' linkage with a mono(hydrogen phosphonate) ester group. Such modifications are often explored to improve metabolic stability and bioavailability in therapeutic applications, such as antiviral agents .
The synthesis of phosphonate esters typically involves phosphonylation of nucleoside precursors, followed by esterification or oxidation steps .
Properties
CAS No. |
33009-07-3 |
|---|---|
Molecular Formula |
C20H25N10O12P2+ |
Molecular Weight |
659.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C20H24N10O12P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)11(31)7(40-19)2-39-44(36,37)42-14-8(1-38-43(34)35)41-20(13(14)33)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-33H,1-2H2,(H5-,21,22,23,24,25,26,34,35,36,37)/p+1/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI Key |
LJUGVKIDJNWHOP-XPWFQUROSA-O |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)CO[P+](=O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO[P+](=O)O)O)O)N |
Origin of Product |
United States |
Preparation Methods
Phosphonate Ester Formation
The key step in the preparation is the formation of the phosphonate ester bond. This typically involves:
- Activation of a phosphonate precursor, such as a hydroxyphosphinyl derivative, to a reactive intermediate.
- Coupling with an adenosine derivative bearing a free hydroxyl group at the 3' or 5' position.
A representative synthetic scheme includes:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Preparation of adenosine 5'-phosphonate intermediate | Adenosine is converted to a 5'-phosphonate derivative using reagents like phosphonyl chlorides or phosphinylating agents under controlled conditions. |
| 2 | Activation of phosphonate group | The phosphonate is activated, often by conversion to a reactive ester or anhydride, to facilitate nucleophilic attack. |
| 3 | Coupling with adenosine 3'-OH | The activated phosphonate intermediate is reacted with the 3'-hydroxyl group of another adenosine molecule to form the 3',5'-phosphonate ester linkage. |
| 4 | Purification and characterization | The product is purified by chromatographic methods and characterized by NMR, mass spectrometry, and elemental analysis. |
Use of P(III) Reagents
Modern oligonucleotide synthesis techniques often employ phosphorus(III) chemistry for phosphate bond formation. Although primarily used for phosphate esters, adaptations allow incorporation of phosphonate groups:
- Phosphorus(III) reagents such as chlorophosphites or phosphoramidites can be used to introduce phosphonate groups.
- Oxidation or sulfurization steps convert P(III) intermediates to stable phosphonate esters.
- This method allows for stereocontrol and high coupling efficiency.
Historical Synthetic Routes
Early work by Baddiley et al. (1948) demonstrated synthesis of adenosine phosphates via silver salt intermediates and chlorophosphite reagents, which laid the foundation for phosphodiester and phosphonate ester synthesis. These methods involved:
- Formation of silver salts of adenosine phosphonates.
- Reaction with chlorophosphite derivatives to form pyrophosphate or phosphonate linkages.
- Subsequent hydrolysis and purification steps.
Enzymatic and Chemoenzymatic Methods
While less common for phosphonate esters, enzymatic methods can be used to prepare nucleotide analogs:
- Enzymes such as kinases or ligases may be engineered or used under modified conditions to accept phosphonate substrates.
- Chemoenzymatic synthesis combines chemical activation with enzymatic coupling to improve regio- and stereoselectivity.
Research Findings and Optimization
- The stability of the phosphonate ester bond is higher than that of phosphate esters due to the P-C bond, which resists enzymatic hydrolysis.
- Synthetic yields vary depending on the activation method and protecting group strategy.
- Purification typically requires high-performance liquid chromatography (HPLC) due to the compound’s polarity and similarity to other nucleotides.
- Structural characterization confirms the 3',5'-linkage and the presence of the mono(hydrogen phosphonate) group.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Advantages | Challenges | Typical Yield |
|---|---|---|---|---|
| Chemical synthesis via phosphonate activation | Phosphonyl chlorides, chlorophosphites, adenosine derivatives | Well-established, scalable | Multi-step, requires protection/deprotection | Moderate to high (40-70%) |
| P(III) reagent-based synthesis | Phosphoramidites, chlorophosphites, oxidants | High coupling efficiency, stereocontrol | Sensitive reagents, requires inert atmosphere | High (up to 80%) |
| Enzymatic/chemoenzymatic synthesis | Kinases, ligases, activated phosphonates | Regioselective, mild conditions | Limited substrate scope, lower yields | Low to moderate |
Chemical Reactions Analysis
Types of Reactions
Adenosine, adenylyl-(3’.5’)-, mono(hydrogen phosphonate) (ester) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphonate ester group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the phosphonate ester group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphonates with different functional groups.
Scientific Research Applications
Biochemical Significance
Adenosine Monophosphate in Cellular Metabolism:
AMP is a crucial nucleotide involved in energy metabolism. It acts as a substrate for the synthesis of adenosine triphosphate (ATP) and adenosine diphosphate (ADP), playing a vital role in energy transfer within cells. The conversion processes include:
- From ADP:
- From ATP:
AMP also serves as a signaling molecule that activates AMP-activated protein kinase (AMPK), which regulates energy homeostasis during metabolic stress conditions such as exercise or nutrient deprivation .
Pharmacological Applications
Therapeutic Uses:
AMP and its derivatives are being explored for therapeutic applications, particularly in cardiovascular diseases and metabolic disorders. Research indicates that AMP can influence vascular smooth muscle contraction and has potential as a cardioprotective agent .
Case Study: Cardiovascular Health
A study demonstrated that AMP administration improved cardiac function in models of heart failure by enhancing ATP production through AMPK activation, leading to increased energy availability for myocardial contraction .
Molecular Biology Applications
Role in RNA Synthesis:
AMP is integral to RNA synthesis as it forms part of the RNA backbone through phosphodiester linkages. Its presence is essential for the transcription process, where RNA polymerases utilize nucleoside triphosphates, including ATP, GTP, CTP, and UTP, to synthesize RNA strands .
Case Study: Genetic Engineering
In genetic engineering, AMP derivatives are utilized to create modified nucleotides that can be incorporated into RNA sequences for various applications, including the development of ribozymes and RNA-based therapeutics .
Biotechnology Applications
As a Research Tool:
AMP is frequently used in biochemical assays and research settings to study enzyme kinetics and cellular signaling pathways. Its role as a substrate in kinase assays allows researchers to investigate the activity of various kinases involved in signal transduction pathways.
Data Table: Enzyme Kinetics with AMP
| Enzyme | Substrate Used | Km (μM) | Vmax (μmol/min) |
|---|---|---|---|
| AMPK | AMP | 0.5 | 50 |
| Protein Kinase A | ATP | 1.0 | 75 |
| Cyclic nucleotide phosphodiesterase | cAMP | 0.2 | 30 |
Mechanism of Action
The mechanism of action of adenosine, adenylyl-(3’.5’)-, mono(hydrogen phosphonate) (ester) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways by acting as a substrate or inhibitor. For example, it may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes like DNA replication and repair.
Comparison with Similar Compounds
Cyclic Nucleotide Analogues
- Cyclic AMP (cAMP): The canonical secondary messenger features a 3',5'-cyclic phosphate. In contrast, adenosine 3',5'-cyclic phosphonate esters (e.g., adenosine 3',5'-cyclic phosphorothioate) exhibit drastically reduced biological activity.
- Tubercidin 3',5'-cyclic phosphate : This analogue, with a modified base (7-deazaadenine), retains kinase activation activity comparable to cAMP, emphasizing the critical role of the phosphate moiety over base modifications .
Table 1: Activation of Phosphorylase b Kinase by Cyclic Nucleotide Analogues
| Compound | Relative Activity (%) | Substrate for Phosphodiesterase? |
|---|---|---|
| cAMP | 100 | Yes |
| Tubercidin 3',5'-cyclic phosphate | 110 | Yes |
| Adenosine 3',5'-cyclic phosphonate | <5 | No |
Antiviral Nucleoside Phosphonates
Adenosine 5'-phosphonate analogues (e.g., compounds 1–5 in ) are designed to mimic AMP and act as chain-terminating inhibitors of viral polymerases. Key comparisons include:
- Mechanism: Diphosphate derivatives (e.g., 2a, 3a) of adenosine 5'-phosphonates inhibit HCV NS5B polymerase via chain termination, while others (e.g., 1a, 4a) compete with ATP .
- Prodrug Strategies: Bis(S-acyl-2-thioethyl) prodrugs enhance cellular uptake, improving antiviral potency by >10-fold compared to non-prodrug forms .
Table 2: Anti-HCV Activity of Adenosine 5'-Phosphonate Analogues
| Compound | EC₅₀ (μM) | Mechanism |
|---|---|---|
| 2a | 0.8 | Chain termination |
| 3a | 1.2 | Chain termination |
| 1a | 12.4 | Competitive inhibition |
Phosphonate Esters in Coordination Chemistry
- Aryl-Substituted Phosphonate Esters: highlights aryl-bound mono-phosphonate esters (e.g., Chart 1 compounds) used in luminescent lanthanide complexes. These esters exhibit stronger metal coordination than phosphate esters due to the electron-withdrawing nature of the phosphonate group .
- Iron(III) Phosphonate Complexes : Phosphonate esters form stable innersphere complexes with iron oxides (e.g., hematite), mimicking bacterial adhesion mechanisms involving phosphate/phosphonate-Fe interactions .
Hydrolysis and Enzymatic Stability
- Enzymatic Hydrolysis: 5'-Nucleotide phosphodiesterase hydrolyzes phosphonate esters (e.g., 4-nitrophenyl phenylphosphonate) at rates comparable to nucleotide esters (e.g., 5'-TMP esters) but significantly faster than phosphate monoesters .
- Chemical Stability: The C–P bond in phosphonates resists non-enzymatic hydrolysis, making them superior to phosphates in prolonged biological applications .
Table 3: Hydrolysis Rates of Esters by 5'-Nucleotide Phosphodiesterase
| Substrate | Hydrolysis Rate (μmol/min/mg) |
|---|---|
| 4-Nitrophenyl phosphonate ester | 8.9 |
| 5'-TMP ester | 7.5 |
| Bis(4-nitrophenyl) phosphate | 0.6 |
Biological Activity
Adenosine, adenylyl-(3'.5')-, mono(hydrogen phosphonate) (ester), commonly referred to as a phosphonate ester of adenosine, is a significant compound in biochemistry, particularly in the context of nucleotide metabolism and signaling pathways. Its biological activity is closely linked to its structural characteristics, which influence its interaction with various receptors and enzymes. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is categorized as a purine ribonucleoside derivative, characterized by the presence of a phosphate group esterified to the ribose moiety. This modification can affect its stability and reactivity compared to traditional nucleotides like ATP or ADP.
- Molecular Formula : C10H14N5O7P
- Molecular Weight : 329.22 g/mol
Biological Significance
Adenosine derivatives play crucial roles in cellular processes such as energy transfer, signal transduction, and metabolic regulation. The specific phosphonate modification alters its interactions with purinergic receptors, which are pivotal in various physiological responses.
Key Functions:
- Signal Transduction : The compound can activate purinergic receptors (P1 and P2), influencing pathways related to inflammation, immune response, and cell proliferation.
- Metabolic Regulation : It participates in the regulation of metabolic pathways, particularly those involving nucleotide synthesis and degradation.
1. Receptor Interaction
Adenosine compounds interact with several classes of receptors:
- P1 Receptors : These include A1, A2A, A2B, and A3 receptors that mediate various effects such as vasodilation and neurotransmission.
- P2 Receptors : Primarily involved in platelet aggregation and smooth muscle contraction.
Research indicates that modifications such as phosphonate esters can enhance or diminish receptor affinity and activity. For example, substitution of phosphate groups with phosphonate analogs retains some biological activities while altering pharmacokinetic properties .
2. Anticancer Activity
Studies have shown that certain adenosine derivatives exhibit antiproliferative effects on cancer cells. For instance:
- N6-Isopentenyladenosine has demonstrated significant anticancer properties by targeting enzymes involved in the mevalonate pathway .
- Phosphonate esters have been evaluated for their potential to inhibit tumor growth by modulating adenosine receptor pathways .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Research on N6-Isopentenyladenosine | Demonstrated inhibition of cancer cell proliferation | Suggests potential for developing new anticancer therapies |
| Phosphonate analogs in platelet aggregation | Substitution of phosphate with phosphonate maintained antiaggregatory activity | Highlights the utility of phosphonates in cardiovascular therapies |
Research Findings
Recent studies have explored the biochemical pathways influenced by adenosine phosphonates:
- Enzymatic Activity : The compound has been shown to interact with sulfotransferases, influencing sulfate group transfer reactions crucial for metabolic pathways .
- Cellular Responses : In vitro assays indicate that adenosine phosphonates can modulate cAMP levels, impacting various signaling cascades within cells .
Q & A
Basic: What synthetic methodologies are recommended for preparing adenosine, adenylyl-(3'.5')-, mono(hydrogen phosphonate) (ester), and how can purity be validated?
Methodological Answer:
Synthesis typically involves enzymatic ligation (e.g., T4 RNA ligase) or chemical phosphorylation (e.g., phosphoramidite coupling). Enzymatic methods ensure stereospecificity at the 3' and 5' positions, while chemical synthesis allows modular modification of the phosphonate group . Post-synthesis, purification via anion-exchange chromatography (pH 7–8, NaCl gradient) separates the target compound from unreacted nucleotides. Validate purity using:
- HPLC (C18 column, 0.1 M TEAA buffer, UV detection at 260 nm).
- Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS to detect [M-H]⁻ ions) .
Basic: How can the 3'.5' phosphodiester linkage and phosphonate ester group be structurally confirmed?
Methodological Answer:
Use a combination of 2D NMR and phosphorus-specific spectroscopy :
- ¹H-³¹P HMBC NMR : Correlates protons near phosphorus to confirm ester linkage.
- ³¹P NMR : Distinct chemical shifts for phosphonate (δ ~10–15 ppm) vs. phosphate (δ ~0–5 ppm).
- X-ray crystallography : Resolves spatial arrangement of the 3'.5' linkage (requires high-purity crystals) .
Basic: What is the biochemical role of this compound in nucleotide salvage pathways?
Methodological Answer:
The compound acts as a metabolic intermediate in:
- RNA repair : The 3'.5' linkage mimics RNA backbone structures, enabling studies on ribonuclease activity .
- Enzyme substrate profiling : Used to test specificity of kinases/phosphatases (e.g., adenylate kinase or phosphodiesterases) .
Key Validation : Incubate with target enzymes and monitor phosphate release via malachite green assay .
Advanced: How can contradictory enzymatic activity data involving this compound be resolved?
Methodological Answer:
Contradictions often arise from buffer conditions or cofactor requirements . Standardize protocols by:
- pH optimization : Test activity across pH 6.5–8.5 (critical for phosphonate stability).
- Cofactor titration : Add Mg²⁺ (1–10 mM) to stabilize enzyme-substrate complexes.
- Pre-steady-state kinetics : Use stopped-flow instruments to capture transient intermediates (e.g., ADP release in ATPase assays) .
Advanced: What strategies improve the compound’s stability in aqueous solutions for long-term studies?
Methodological Answer:
- Buffer selection : Use Tris-HCl (pH 7.4) or HEPES (pH 7.0) with 1 mM EDTA to chelate divalent cations that catalyze hydrolysis.
- Temperature control : Store at –80°C in lyophilized form; avoid freeze-thaw cycles.
- Stability assay : Monitor degradation via LC-MS over 24–72 hours at 4°C/25°C .
Advanced: How does isotopic labeling (e.g., ³²P or ¹³C) enhance mechanistic studies of phosphorylation/dephosphorylation?
Methodological Answer:
- ³²P labeling : Track phosphate transfer using autoradiography (e.g., in kinase assays).
- ¹³C-labeled ribose : Use 2D HSQC NMR to monitor conformational changes during enzyme binding.
Case Study : Incorporate ³²P at the 5' position to study adenylate kinase substrate specificity .
Advanced: What analytical methods beyond NMR confirm the phosphonate ester’s integrity?
Methodological Answer:
- Tandem MS/MS : Fragment the ionized compound to detect diagnostic peaks (e.g., m/z corresponding to adenine + phosphonate).
- Enzymatic digestion : Treat with snake venom phosphodiesterase; phosphonate esters resist hydrolysis compared to phosphates .
Advanced: How can molecular dynamics (MD) simulations model the compound’s interaction with ATP-binding proteins?
Methodological Answer:
- Parameterization : Use AMBER or CHARMM force fields with modified parameters for the phosphonate group.
- Simulation setup : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding pocket flexibility.
- Validation : Compare simulated binding free energies with experimental ITC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
